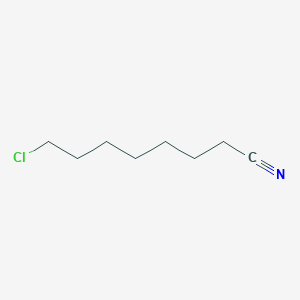
8-Chlorooctanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chlorooctanenitrile is an organic compound with the molecular formula C8H14ClN It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to an octane chain with a chlorine atom at the eighth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8-Chlorooctanenitrile can be synthesized through several methods. One common approach involves the reaction of 8-chlorooctanoyl chloride with sodium cyanide (NaCN) in the presence of a suitable solvent like dimethylformamide (DMF). The reaction typically proceeds under reflux conditions, leading to the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also incorporate catalysts to enhance the reaction rate and yield. Safety measures are crucial due to the use of toxic reagents like sodium cyanide.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Chlorooctanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form a carboxylic acid or an amide.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux.
Major Products:
Substitution: 8-Hydroxyoctanenitrile or 8-Aminooctanenitrile.
Reduction: 8-Aminooctane.
Hydrolysis: 8-Chlorooctanoic acid or 8-Chlorooctanamide.
Wissenschaftliche Forschungsanwendungen
8-Chlorooctanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 8-Chlorooctanenitrile primarily involves its reactivity due to the presence of the nitrile and chlorine functional groups. The nitrile group can participate in nucleophilic addition reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the nitrile group, which increases the electrophilicity of the carbon atom adjacent to the chlorine.
Vergleich Mit ähnlichen Verbindungen
- **Octanenitrile
8-Bromooctanenitrile: Similar structure but with a bromine atom instead of chlorine.
8-Iodooctanenitrile: Contains an iodine atom in place of chlorine.
Eigenschaften
CAS-Nummer |
71905-35-6 |
|---|---|
Molekularformel |
C8H14ClN |
Molekulargewicht |
159.65 g/mol |
IUPAC-Name |
8-chlorooctanenitrile |
InChI |
InChI=1S/C8H14ClN/c9-7-5-3-1-2-4-6-8-10/h1-7H2 |
InChI-Schlüssel |
MLQMBTGDIYYOFL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCC#N)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


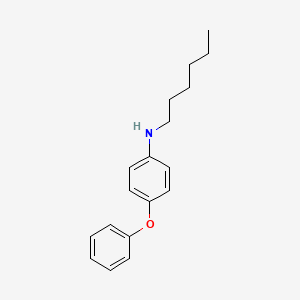
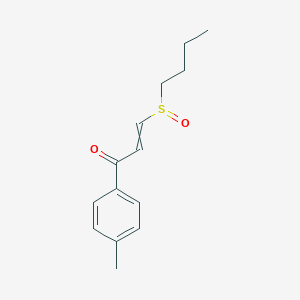

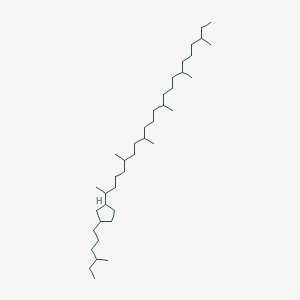
![3-Triethoxysilylpropan-1-amine;trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14472329.png)
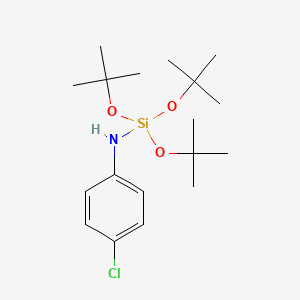
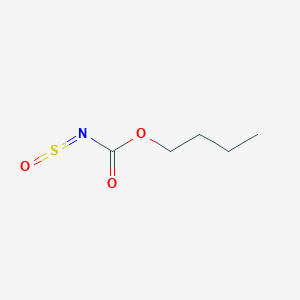
![Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]-](/img/structure/B14472359.png)
![7-(Furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-13-ene-5,15-dione](/img/structure/B14472360.png)
![Ethyl 2-[(cyanomethyl)sulfanyl]propanoate](/img/structure/B14472364.png)
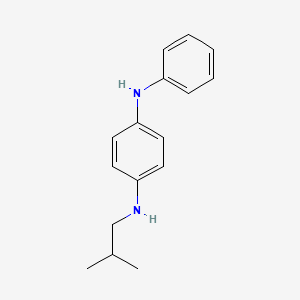
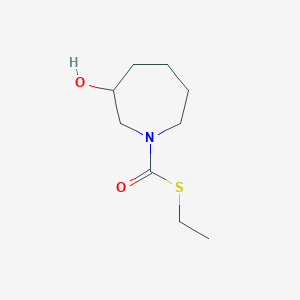
![1-[Tert-butyl(phenacyl)phosphanyl]propan-2-one](/img/structure/B14472385.png)
![hexadecasodium;5-amino-3-[[4-[[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14472389.png)
